

# In-Depth Technical Guide: 2-Bromothiazole-5-carboxamide

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## Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxamide

Cat. No.: B1290241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromothiazole-5-carboxamide**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, proposed synthesis, and potential biological significance based on related structures.

## Core Compound Identity and Structure

**2-Bromothiazole-5-carboxamide** is a substituted thiazole derivative. The thiazole ring is a key pharmacophore in numerous biologically active compounds.<sup>[1]</sup> The presence of a bromine atom and a carboxamide group suggests its potential as a versatile intermediate for further chemical modifications and as a candidate for biological screening.

Chemical Structure:

The structure features a five-membered thiazole ring with a bromine atom at the 2-position and a carboxamide group at the 5-position.

## Physicochemical and Quantitative Data

A summary of the key quantitative data for **2-Bromothiazole-5-carboxamide** is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of **2-Bromothiazole-5-carboxamide**

Property	Value	Reference(s)
CAS Number	848499-31-0	[2][3]
Molecular Formula	C4H3BrN2OS	[3]
Molecular Weight	207.05 g/mol	[3]
Purity	≥ 97%	[4]
Appearance	Solid (form may vary)	N/A
Storage	Recommended to be stored in a dry, sealed place at room temperature.	[3]

Note: Specific spectral data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS are indicated to be available from commercial suppliers but detailed experimental values were not publicly available in the conducted research.[5]

## Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of **2-Bromothiazole-5-carboxamide** is not readily available in the public domain. However, based on standard organic chemistry principles and synthesis routes for analogous compounds, a plausible two-step synthesis is proposed, starting from the commercially available ethyl 2-bromothiazole-5-carboxylate.

Step 1: Hydrolysis of Ethyl 2-bromothiazole-5-carboxylate to 2-Bromothiazole-5-carboxylic acid

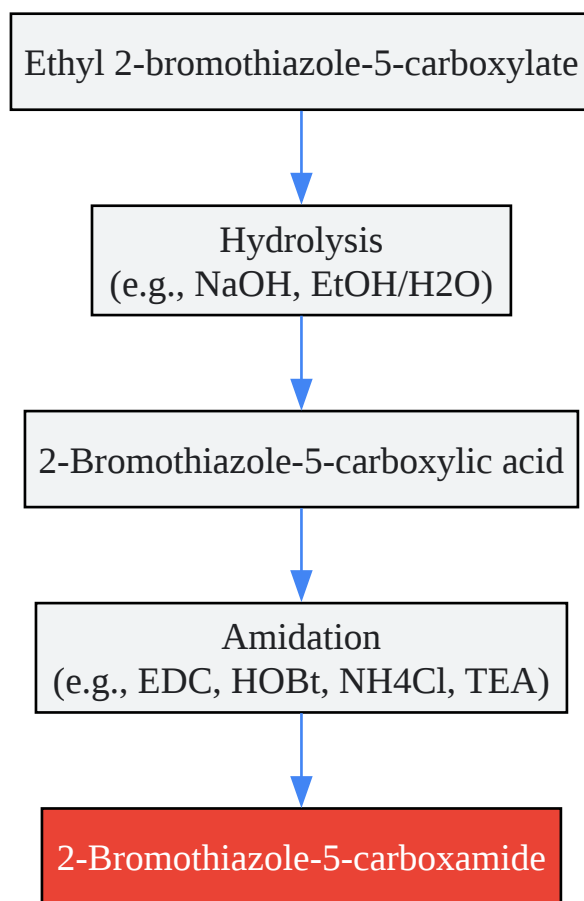
- **Reaction Setup:** To a solution of ethyl 2-bromothiazole-5-carboxylate (1 equivalent) in a suitable solvent mixture such as ethanol/water, add a strong base like sodium hydroxide or lithium hydroxide (1.5-2 equivalents).
- **Reaction Conditions:** Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3. The resulting precipitate, 2-bromothiazole-5-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

#### Step 2: Amidation of 2-Bromothiazole-5-carboxylic acid

- **Activation of Carboxylic Acid:** Suspend 2-bromothiazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
- **Amidation Reaction:** To the activated acid, add a source of ammonia, such as ammonium chloride (1.5 equivalents) and a non-nucleophilic base like triethylamine (2-3 equivalents).
- **Reaction Conditions:** Allow the reaction to stir at room temperature overnight. Monitor the formation of the amide product by TLC.
- **Work-up and Purification:** Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **2-Bromothiazole-5-carboxamide**.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.



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Caption: Proposed two-step synthesis of **2-Bromothiazole-5-carboxamide**.

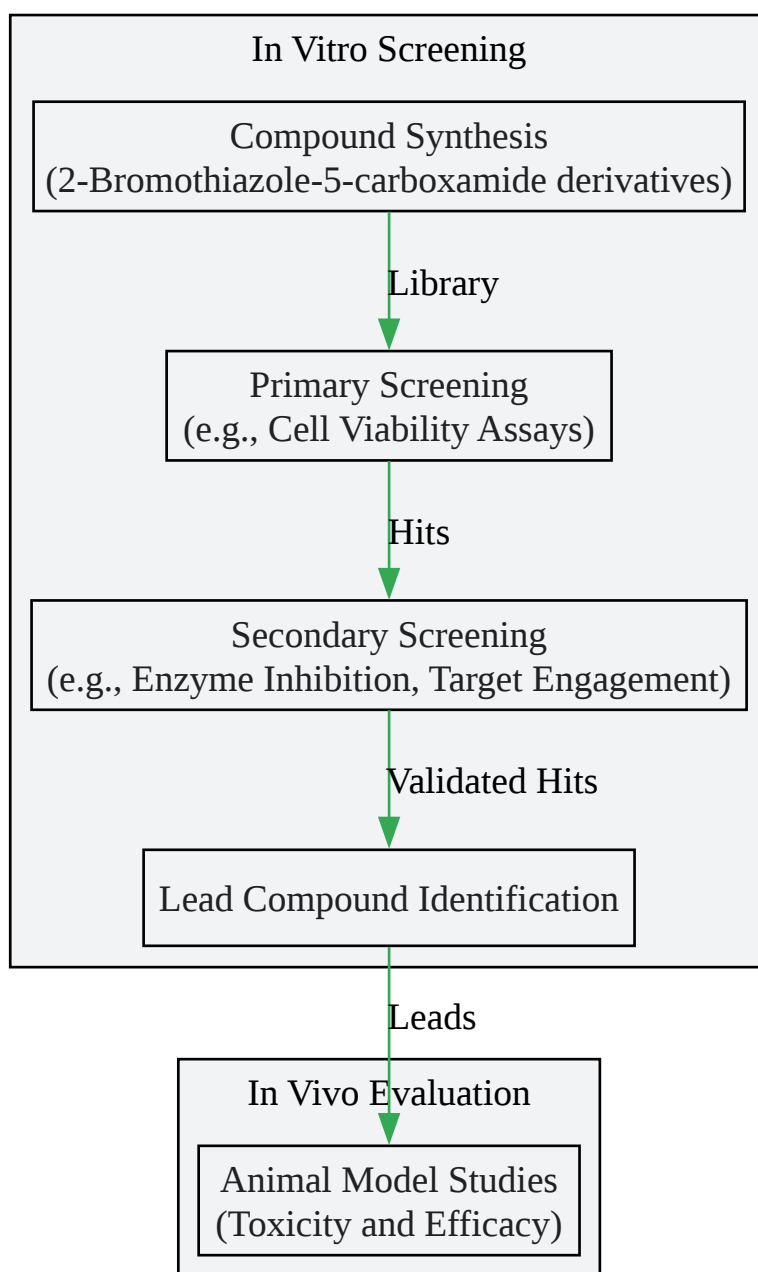
## Biological Activity and Potential Applications

While specific biological activities of **2-Bromothiazole-5-carboxamide** are not extensively documented, the thiazole-carboxamide scaffold is prevalent in compounds with a wide range of pharmacological properties. Derivatives of this class have been investigated for their potential as:

- **Anticancer Agents:** Many thiazole and benzothiazole derivatives have shown significant growth inhibitory activities against various human tumor cell lines.[1][6] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as kinases.[7]

- Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs.[8] Research has shown that substituted thiazole derivatives can exhibit potent activity against various bacterial and fungal strains.[9]
- Kinase Inhibitors: The 2-aminothiazole moiety is a known hinge-binding motif for many protein kinases.[7] As such, derivatives of **2-Bromothiazole-5-carboxamide** could be explored as potential kinase inhibitors for various therapeutic targets.

Given these precedents, **2-Bromothiazole-5-carboxamide** serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. A generalized workflow for screening such a novel chemical entity is depicted below.



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Caption: Generalized workflow for the biological screening of novel compounds.

## Conclusion

**2-Bromothiazole-5-carboxamide** is a chemical entity with significant potential for applications in medicinal chemistry and drug development. Its structure combines the pharmacologically relevant thiazole ring with functional groups amenable to further chemical elaboration. While

specific biological data for this compound is limited, the broader class of thiazole-carboxamides has demonstrated promising activities, particularly in oncology and infectious diseases. This guide provides foundational information to support further research and development involving this compound.

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